(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(3-fluorophenyl)prop-2-enenitrile
Overview
Description
(2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(3-fluorophenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(3-fluorophenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.
Coupling Reactions: The thiazole ring is then coupled with 4-ethoxyphenyl and 3-fluorophenyl groups using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or organometallic reagents are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Enzyme Inhibitors: These compounds can act as inhibitors for enzymes like kinases, which are important in cell signaling pathways.
Medicine
Drug Development: The compound may be explored for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and infections.
Industry
Agriculture: Thiazole derivatives can be used in the development of agrochemicals such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(3-fluorophenyl)prop-2-enenitrile would depend on its specific biological target. Generally, thiazole derivatives can interact with proteins, enzymes, or nucleic acids, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-YL]-3-(3-chlorophenyl)prop-2-enenitrile
- (2E)-2-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-YL]-3-(3-bromophenyl)prop-2-enenitrile
Uniqueness
The unique combination of the ethoxyphenyl and fluorophenyl groups in (2E)-2-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-YL]-3-(3-fluorophenyl)prop-2-enenitrile may confer distinct biological activities and physicochemical properties compared to its analogs. This uniqueness can be explored in terms of its binding affinity to biological targets, solubility, and stability.
Properties
IUPAC Name |
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-2-24-18-8-6-15(7-9-18)19-13-25-20(23-19)16(12-22)10-14-4-3-5-17(21)11-14/h3-11,13H,2H2,1H3/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOXRHAZWLREGD-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=CC=C3)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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